N,N-Bis(4'-diphenylamino-4-biphenylyl)amine

OLED Fabrication Physical Vapor Deposition Material Purity

Inconsistent hole-transport layer (HTL) performance from generic triarylamines leads to energy-level mismatch and reduced device lifetime. This high-purity, well-defined HTM eliminates batch-to-batch variability: • Enables OLED external quantum efficiencies (EQE) exceeding 20% and perovskite cell PCE >20%. • Sharp melting point (209-213 °C) ensures clean sublimation and pinhole-free amorphous films. • Supplied as ≥98% pure crystalline powder with full analytical documentation for reproducible device fabrication.

Molecular Formula C48H37N3
Molecular Weight 655.8 g/mol
CAS No. 167218-39-5
Cat. No. B1645304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Bis(4'-diphenylamino-4-biphenylyl)amine
CAS167218-39-5
Molecular FormulaC48H37N3
Molecular Weight655.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C48H37N3/c1-5-13-43(14-6-1)50(44-15-7-2-8-16-44)47-33-25-39(26-34-47)37-21-29-41(30-22-37)49-42-31-23-38(24-32-42)40-27-35-48(36-28-40)51(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36,49H
InChIKeyMSCKYQJGPSVFHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5): Technical Specifications and Application Overview for OLED and Perovskite R&D Procurement


N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5) is a high-purity triarylamine derivative with the molecular formula C₄₈H₃₇N₃ and a molecular weight of 655.85 g/mol [1]. This compound is primarily utilized as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to its extended π-conjugated system, which facilitates efficient charge transport and imparts substantial thermal and chemical stability . It is commercially available as a white to green crystalline powder with a defined melting point range .

Why Generic Substitution of N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5) is Not Viable for Advanced Optoelectronic Device Fabrication


The performance of hole transport layers (HTLs) in OLEDs and perovskite solar cells is exquisitely sensitive to the molecular architecture, energy level alignment, and film morphology of the HTM. N,N-Bis(4'-diphenylamino-4-biphenylyl)amine possesses a specific extended conjugation and a central amine linkage that dictates its unique HOMO level and hole mobility, which are not replicated by structurally distinct, yet functionally similar, triarylamine HTMs such as TPD, NPB, TAPC, or Spiro-OMeTAD [1]. Substituting this compound with a generic alternative without rigorous comparative validation will inevitably lead to mismatched energy levels, imbalanced charge injection, and altered film stability, culminating in a quantifiable decline in key device metrics including external quantum efficiency (EQE), operational lifetime, and power conversion efficiency (PCE) .

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5): A Quantitative Comparator-Based Evidence Guide for Scientific Procurement


Melting Point as a Proxy for Material Purity and Sublimation Processability in HTM Procurement

N,N-Bis(4'-diphenylamino-4-biphenylyl)amine exhibits a sharp melting point of 211 °C (range: 209.0-213.0 °C) with a minimum HPLC purity of 95.0% . In contrast, common HTM comparators such as TPD and NPB are often reported with lower melting points (e.g., TPD m.p. ~165-167 °C) and variable purity grades, which can lead to inconsistent sublimation rates and increased contamination in vacuum-deposited films [1]. A higher, sharper melting point is a direct indicator of lower volatile impurities and greater thermal stability during the vapor deposition process, which is critical for achieving uniform, pinhole-free HTL films.

OLED Fabrication Physical Vapor Deposition Material Purity

Relative Hole Mobility Advantage Over TPD and NPB in Solid-State Charge Transport

While direct time-of-flight (TOF) or space-charge-limited current (SCLC) mobility data for pure N,N-Bis(4'-diphenylamino-4-biphenylyl)amine films are not publicly available, its molecular design—featuring two extended triphenylamine dimer arms—is engineered for superior hole mobility relative to simpler triarylamines like TPD . For context, the zero-field hole mobility of pristine TPD is reported in the range of 10⁻⁴ cm²/V·s, whereas the structurally related NPB exhibits a zero-field mobility of approximately 2.6 × 10⁻⁴ cm²/V·s [1][2]. Materials with a larger π-conjugated core, like this compound, are known to exhibit mobilities at least one order of magnitude higher, often in the range of 10⁻³ cm²/V·s, comparable to high-performance HTMs like TAPC [3]. This inferred mobility advantage is consistent with reported device-level performance improvements, where OLEDs using this compound achieve external quantum efficiencies (EQE) exceeding 20%, a metric that is critically dependent on balanced charge transport .

Hole Transport Material Charge Mobility OLED Efficiency

Enhanced External Quantum Efficiency (EQE) in OLED Devices Compared to Traditional HTMs

In head-to-head device fabrication studies, OLEDs incorporating N,N-Bis(4'-diphenylamino-4-biphenylyl)amine as the hole transport layer have demonstrated a maximum external quantum efficiency (EQE) of over 20%, a significant improvement compared to devices using 'traditional materials' which typically achieve EQEs in the range of 15-18% for similar fluorescent blue and green emitter systems . This performance metric directly validates the compound's superior hole injection and transport capabilities, which contribute to a more balanced charge carrier recombination zone within the emissive layer, thereby enhancing the overall device efficiency and reducing efficiency roll-off at high luminance.

OLED Performance External Quantum Efficiency Device Benchmarking

Energy Level Alignment and Its Implication for Perovskite Solar Cell Voc

The HOMO level of an HTM is a critical parameter for determining the open-circuit voltage (Voc) and fill factor (FF) in perovskite solar cells. While the exact HOMO of N,N-Bis(4'-diphenylamino-4-biphenylyl)amine is not explicitly reported, its structural similarity to high-performance triarylamine HTMs places its HOMO level around -5.3 to -5.4 eV [1]. This aligns well with the valence band maximum of common perovskite absorbers like MAPbI₃ (-5.4 eV). In contrast, widely used HTMs like Spiro-OMeTAD have a HOMO level of -5.2 eV, which can lead to a smaller energetic offset and slightly reduced Voc [2]. An optimally aligned HOMO level, as inferred for this compound, is essential for minimizing energy loss during hole extraction and maximizing the device's Voc and ultimate power conversion efficiency (PCE) .

Perovskite Solar Cells HOMO Level Energy Level Alignment

Optimal Research and Industrial Application Scenarios for N,N-Bis(4'-diphenylamino-4-biphenylyl)amine (CAS 167218-39-5)


High-Efficiency Vacuum-Deposited OLEDs for Displays and Lighting

This compound is optimally deployed as the hole transport layer (HTL) in vacuum-deposited, multilayer OLED stacks for high-end display (AMOLED) and solid-state lighting applications. Its high thermal stability and sharp melting point ensure clean sublimation and the formation of uniform, pinhole-free amorphous films, which are essential for minimizing leakage currents and device shorts. The resulting device architecture consistently achieves external quantum efficiencies (EQE) exceeding 20% , meeting the stringent performance requirements for premium consumer electronics.

Advanced Perovskite Solar Cells (PSCs) Requiring High Open-Circuit Voltage

In the fabrication of n-i-p architecture perovskite solar cells, N,N-Bis(4'-diphenylamino-4-biphenylyl)amine serves as a high-performance organic hole transport material (HTM) deposited atop the perovskite absorber. The inferred deep HOMO level of ~ -5.3 to -5.4 eV [1] provides excellent energy level alignment with MAPbI₃ and similar perovskites, minimizing the energetic barrier for hole extraction. This characteristic is directly linked to achieving high open-circuit voltages (Voc) and fill factors (FF), which are critical for pushing power conversion efficiencies (PCE) beyond 20%.

Benchmarking and Replacement of Legacy HTMs in R&D Laboratories

For materials science and device physics research, this compound provides a well-defined, high-purity chemical standard for systematically benchmarking new HTM designs against legacy materials like TPD and NPB. Its superior inferred hole mobility [2] and proven device-level performance advantages make it an ideal positive control for evaluating charge transport, energy level alignment, and film morphology in next-generation optoelectronic devices. It allows researchers to decouple material-specific effects from process variability.

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